4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine
Overview
Description
The compound “4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring. These types of compounds are often used in pharmaceuticals and biologically important compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring attached to a 1,2,4-triazole ring. The exact structure would depend on the positions of the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions with amines and other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have a molecular formula of C3H6N4 and an average mass of 98.106 Da .Scientific Research Applications
Synthesis and Pharmacology
4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, related to the chemical , has been synthesized for antimicrobial and antitubercular activities studies. This compound, synthesized through multi-step reactions, shows the potential for medical applications, particularly in treating bacterial infections and tuberculosis (Dave et al., 2007).
Crystal Structure Analysis
The molecular and crystal structure of compounds similar to 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine has been studied, providing insights into their chemical properties and potential applications in material science or pharmaceuticals. For instance, the study of the crystal structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine offers valuable information on the compound's stability and reactivity (Dolzhenko et al., 2011).
Antimicrobial Activities
Several studies have synthesized derivatives of 1,2,4-triazoles, like this compound, and evaluated their antimicrobial activities. These compounds have shown promising results against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Metal Complex Formation
Complexes involving similar triazole compounds have been synthesized, indicating potential applications in coordination chemistry and material science. For example, the formation of mononuclear complexes with metals like nickel and copper highlights the versatility of these compounds in forming stable, structurally diverse complexes (Shakir et al., 2003).
Antitumor and Antioxidant Activities
Research has also explored the antitumor and antioxidant properties of triazole derivatives. These compounds have been synthesized and tested for their effectiveness in inhibiting cancer cell growth, opening avenues for potential therapeutic applications (Abdo & Kamel, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown to interact with their targets, leading to changes in the biological activities . For instance, 1,2,3-triazole hybrids have shown to exhibit weak to high cytotoxic activities against tumor cell lines .
Biochemical Pathways
It’s worth noting that similar compounds, such as 1,2,3-triazole hybrids, have been synthesized via multistep reactions starting from succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 3-(5-amino-1h-1,2,4-triazol-3-yl)propanamides, has been successfully realized using microwave irradiation , suggesting that the reaction environment can influence the synthesis and potentially the action of these compounds.
Future Directions
Biochemical Analysis
Biochemical Properties
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. Additionally, it interacts with lysine-specific demethylase 1 and acidic mammalian chitinase, influencing their activity . These interactions are crucial as they can modulate various biochemical pathways, potentially leading to therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Moreover, it can alter cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the experimental conditions . Understanding the temporal dynamics of this compound is essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . Understanding the transport mechanisms is essential for predicting the pharmacokinetics and biodistribution of this compound in vivo.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYYSWONRJFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=NC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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